(4Z)-4-(4-butoxybenzylidene)-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its complex structure, which includes a butoxyphenyl group, a chloronitrophenyl group, and an oxazole ring. It is of interest in various fields of research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-butoxybenzaldehyde with 2-chloro-5-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The intermediate product is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or potassium tert-butoxide in anhydrous ethanol.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4Z)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The biological activity of (4Z)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Benzylamine: An organic compound used as a precursor in the production of pharmaceuticals.
Uniqueness: (4Z)-4-[(4-BUTOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring and the presence of both electron-donating and electron-withdrawing groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17ClN2O5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)methylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-3-10-27-15-7-4-13(5-8-15)11-18-20(24)28-19(22-18)16-12-14(23(25)26)6-9-17(16)21/h4-9,11-12H,2-3,10H2,1H3/b18-11- |
InChI Key |
GRMWNYMDTFRPOQ-WQRHYEAKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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